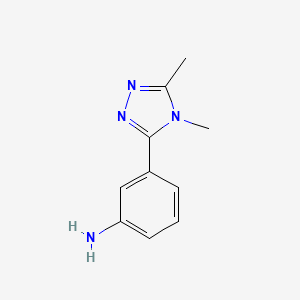

3-(dimethyl-4H-1,2,4-triazol-3-yl)aniline

説明

特性

IUPAC Name |

3-(4,5-dimethyl-1,2,4-triazol-3-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4/c1-7-12-13-10(14(7)2)8-4-3-5-9(11)6-8/h3-6H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNIZTSHAMGPJNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(N1C)C2=CC(=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Cyclization Using Formamidine and Hydrazine Derivatives

A common and efficient route to 1,2,4-triazole derivatives involves the initial formation of a formamidine intermediate from an aromatic diamine, followed by cyclization with hydrazine derivatives and triethyl orthoformate or orthoacetate.

- Step 1: Formation of Formamidine Intermediate

p-Phenylenediamine reacts with dimethylformamide dimethylacetal (DMFDMA) under reflux conditions (~3 hours) to yield a formamidine intermediate in good yield. This intermediate contains the necessary functional groups for triazole ring formation. - Step 2: Cyclization with Hydrazine Monohydrate

The formamidine intermediate is refluxed with hydrazine monohydrate in the presence of a catalytic amount of pyridine, forming an unstable di(formimidohydrazide) intermediate. - Step 3: Triazole Ring Closure

The unstable intermediate is then refluxed with an excess of triethyl orthoformate (TEOF) to promote cyclization and formation of the 1,2,4-triazole ring. This step typically takes about 6 hours, yielding the desired triazole derivative.

This method has been reported to provide good yields, is economical, and requires shorter reaction times compared to older methods. It is adaptable for synthesizing various substituted triazoles, including those with dimethyl groups on the triazole ring.

Microwave-Assisted Synthesis

Recent advances have demonstrated the utility of microwave irradiation to accelerate the synthesis of 1,2,4-triazole derivatives, including those structurally related to 3-(dimethyl-4H-1,2,4-triazol-3-yl)aniline.

- Microwave-assisted protocols significantly reduce reaction times from hours to minutes or seconds while maintaining or improving yields (typically 70–97%).

- These methods often avoid the need for solvents or catalysts, enhancing green chemistry credentials.

- Reaction temperatures under microwave conditions range from 90°C to 160°C, with irradiation times between 5 seconds to 30 minutes depending on the substrate and desired product.

- For example, disubstituted 1,2,4-triazoles have been synthesized in as little as 1.5 minutes at 120–170°C with yields up to 85%.

This approach can be adapted for the preparation of 3-(dimethyl-4H-1,2,4-triazol-3-yl)aniline by selecting appropriate starting materials and reaction conditions.

Nucleophilic Substitution on Preformed Triazole Thiols

Another synthetic route involves the nucleophilic substitution of 5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol derivatives with amines or aniline derivatives.

- The reaction is typically carried out in dimethylformamide (DMF) with lithium hydride (LiH) as a base, facilitating the substitution at the triazole thiol position.

- The reaction proceeds at room temperature or slightly elevated temperatures over 24 hours.

- The resulting products are isolated by filtration and washing, yielding the substituted triazole-aniline derivatives.

This method offers a targeted approach to install the triazole moiety onto an aniline scaffold.

Comparative Data Table of Preparation Methods

Research Findings and Notes

- The formamidine-hydrazine-orthoformate route is a classical and robust method for synthesizing 1,2,4-triazole derivatives, including aniline-substituted variants. It allows for easy incorporation of dimethyl groups on the triazole ring by selecting appropriate starting materials or reagents.

- Microwave-assisted synthesis is emerging as a powerful tool to reduce reaction times drastically while maintaining high yields and purity, suitable for rapid production and screening of triazole derivatives.

- Nucleophilic substitution on triazole thiols provides a complementary approach, especially for late-stage functionalization, enabling the introduction of aniline groups onto preformed triazole scaffolds.

- Despite the availability of several methods, the choice of preparation route depends on factors such as scale, desired purity, available equipment, and economic considerations.

化学反応の分析

Types of Reactions

3-(dimethyl-4H-1,2,4-triazol-3-yl)aniline undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium at room temperature.

Reduction: Sodium borohydride in methanol at 0°C to room temperature.

Substitution: Halogenation using bromine in acetic acid at room temperature.

Major Products Formed

Oxidation: Formation of triazole oxides.

Reduction: Formation of reduced triazole derivatives.

Substitution: Formation of halogenated or nitro-substituted triazole derivatives.

科学的研究の応用

Medicinal Chemistry

Anticancer Activity

Research indicates that 3-(dimethyl-4H-1,2,4-triazol-3-yl)aniline exhibits cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The compound's mechanism involves the inhibition of specific enzymes that are crucial for cancer cell proliferation. For instance, it has been shown to inhibit carbonic anhydrase-II, an enzyme associated with tumor growth and metastasis.

Antimicrobial Properties

The compound has demonstrated broad-spectrum antimicrobial activity against various pathogens. Its interaction with bacterial and fungal cell membranes disrupts their integrity, leading to cell death. Studies have highlighted its potential as a therapeutic agent in treating infections caused by resistant strains of bacteria and fungi.

Analgesic and Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, 3-(dimethyl-4H-1,2,4-triazol-3-yl)aniline has been explored for its analgesic and anti-inflammatory effects. It modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines .

Biological Applications

Enzyme Inhibition

The compound acts as an enzyme inhibitor in various biochemical pathways. Its ability to form stable complexes with target enzymes allows it to modulate their activity effectively. For example, studies have shown that it can inhibit enzymes involved in metabolic processes, which may be leveraged for therapeutic interventions in metabolic disorders.

Ligand for Biological Receptors

Research suggests that 3-(dimethyl-4H-1,2,4-triazol-3-yl)aniline can serve as a ligand for specific biological receptors. This property is crucial for drug design, particularly in developing targeted therapies that minimize side effects while maximizing efficacy .

Agrochemistry

Fungicides and Herbicides

The triazole scaffold is well-known in agrochemistry for its application as fungicides and herbicides. 3-(dimethyl-4H-1,2,4-triazol-3-yl)aniline has been investigated for its potential use in crop protection against fungal pathogens. Its mechanism involves disrupting the biosynthesis of ergosterol, a vital component of fungal cell membranes .

Material Science

Polymer Development

In material science, 3-(dimethyl-4H-1,2,4-triazol-3-yl)aniline is utilized in synthesizing specialty polymers with enhanced properties. The incorporation of this compound into polymer matrices can improve thermal stability and mechanical strength .

Corrosion Inhibition

The compound has also been studied for its effectiveness as a corrosion inhibitor in metal protection applications. Its ability to form protective layers on metal surfaces reduces oxidation rates and prolongs the lifespan of materials exposed to corrosive environments .

Data Table: Summary of Applications

| Application Area | Specific Use | Mechanism/Properties |

|---|---|---|

| Medicinal Chemistry | Anticancer agents | Inhibition of carbonic anhydrase-II |

| Antimicrobial agents | Disruption of cell membrane integrity | |

| Analgesics & Anti-inflammatories | Modulation of inflammatory pathways | |

| Biological Applications | Enzyme inhibitors | Formation of stable enzyme-inhibitor complexes |

| Ligands for biological receptors | Targeted therapy development | |

| Agrochemistry | Fungicides & Herbicides | Disruption of ergosterol biosynthesis |

| Material Science | Specialty polymers | Improved thermal stability & mechanical strength |

| Corrosion inhibitors | Formation of protective layers on metal surfaces |

Case Studies

Case Study 1: Anticancer Activity

A study conducted on MCF-7 cells demonstrated that treatment with 3-(dimethyl-4H-1,2,4-triazol-3-yl)aniline resulted in a significant reduction in cell viability compared to untreated controls. The compound induced apoptosis through the activation of caspase pathways.

Case Study 2: Antimicrobial Efficacy

In vitro tests showed that the compound exhibited potent activity against Staphylococcus aureus and Candida albicans with minimum inhibitory concentrations (MICs) lower than those of conventional antibiotics.

Case Study 3: Agrochemical Application

Field trials using 3-(dimethyl-4H-1,2,4-triazol-3-yl)aniline as a fungicide demonstrated a reduction in disease incidence by over 70% compared to untreated plots.

作用機序

The mechanism of action of 3-(dimethyl-4H-1,2,4-triazol-3-yl)aniline involves its interaction with specific molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes or receptors. This interaction can lead to the inhibition of enzyme activity or modulation of receptor signaling pathways, contributing to its biological effects .

類似化合物との比較

Comparison with Similar Compounds

2.1 Structural Analogs

The following table summarizes key structural analogs, their substituents, and properties:

2.2 Key Differences and Implications

- Substituent Effects on Physicochemical Properties: Methyl vs. Ethyl/Isopropyl: The 4-methyl analog (C₉H₁₀N₄) has a lower molecular weight (174.20) and higher melting point (158–159°C) compared to the ethyl derivative (188.23 g/mol, 166°C) . Bulkier substituents (e.g., isopropyl) may reduce solubility but enhance lipophilicity, impacting membrane permeability .

Biological Activity :

- ATAD2 Bromodomain Inhibition : The phenyl-substituted analog (3-(5-phenyl-1H-1,2,4-triazol-3-yl)aniline) was used as a fragment in crystallographic studies of ATAD2 inhibitors, demonstrating the scaffold’s utility in targeting protein-protein interactions .

- Metabolic Stability : Methyl groups are associated with reduced metabolic degradation in pyrido[3,4-d]pyrimidine analogs, suggesting that the dimethyl variant of 3-(dimethyl-4H-1,2,4-triazol-3-yl)aniline may exhibit improved pharmacokinetic profiles .

Synthetic Routes :

- Hydrogenation of nitro precursors (e.g., 3-(3-ethoxy-4-nitrophenyl)-4-methyl-4H-1,2,4-triazole) using palladium on charcoal is a common method for synthesizing aniline-containing triazoles . Substituents are typically introduced during precursor synthesis via cyclocondensation or nucleophilic substitution .

2.3 Pharmacological Potential

- Fragment-Based Drug Discovery : The triazole-aniline scaffold is a versatile fragment for optimizing binding affinity. For example, 3-(5-phenyl-1H-1,2,4-triazol-3-yl)aniline occupies the Kac-binding pocket of ATAD2, forming critical hydrogen bonds with asparagine residues .

- SAR Insights: Dimethyl Substitution: The dimethyl group may fill hydrophobic pockets in target proteins, enhancing binding specificity. Phenyl vs.

生物活性

3-(dimethyl-4H-1,2,4-triazol-3-yl)aniline is a compound that belongs to the class of triazole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical interactions, and potential therapeutic applications.

The biological activity of 3-(dimethyl-4H-1,2,4-triazol-3-yl)aniline is primarily attributed to its ability to interact with various biomolecules, particularly enzymes and receptors. The compound is known to inhibit the activity of carbonic anhydrase-II (CA-II), an enzyme crucial for maintaining acid-base balance in tissues. The interaction occurs via the formation of a stable enzyme-inhibitor complex at the active site of CA-II, leading to reduced enzymatic activity.

Key Mechanisms

- Enzyme Inhibition : The compound inhibits carbonic anhydrase-II by binding to its active site.

- Cellular Effects : Exhibits cytotoxic effects on cancer cell lines such as MCF-7 and HeLa, suggesting potential anticancer properties.

- Biochemical Pathways : Involvement in various biochemical pathways related to inflammation and oxidative stress .

3-(dimethyl-4H-1,2,4-triazol-3-yl)aniline influences several biochemical reactions:

- Antimicrobial Activity : Exhibits significant antimicrobial properties against various pathogens.

- Antioxidant Activity : Potential to act as an antioxidant by scavenging free radicals and reducing oxidative stress .

Table 1: Summary of Biological Activities

Case Studies

Several studies have highlighted the biological potential of 3-(dimethyl-4H-1,2,4-triazol-3-yl)aniline:

- Anticancer Study : A study evaluated the cytotoxic effects of this compound on MCF-7 breast cancer cells. Results indicated a dose-dependent decrease in cell viability, with IC50 values comparable to established chemotherapeutics.

- Antimicrobial Evaluation : Research demonstrated that the compound exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell wall synthesis .

- Anti-inflammatory Properties : In a model of induced inflammation, 3-(dimethyl-4H-1,2,4-triazol-3-yl)aniline significantly reduced edema and levels of pro-inflammatory cytokines compared to control groups .

Q & A

Q. Common Side Reactions :

- Dehalogenation : Minimized by using anhydrous solvents and inert atmospheres.

- Oxygen Sensitivity : Additives like potassium phosphate improve stability .

Basic: Which spectroscopic and crystallographic techniques are recommended for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR in CDCl₃ or DMSO-d₆ to confirm substituent positions and purity. For example, aromatic protons appear at δ 6.7–8.5 ppm, while triazole protons resonate near δ 8.2–8.5 ppm .

- Mass Spectrometry (HRMS) : ESI-HRMS to verify molecular weight (e.g., [M+H]+ at m/z 204.23 for C₁₀H₁₂N₄O) .

- X-Ray Crystallography : Use SHELX suite (SHELXL for refinement) to resolve crystal structures. Software like ORTEP-3 or WinGX aids in visualizing hydrogen bonding and π-stacking interactions in the triazole-aniline core .

Advanced: How can researchers resolve contradictions in crystallographic data, such as disorder or twinning?

Methodological Answer:

- Disorder Modeling : SHELXL’s PART instruction partitions disordered regions (e.g., dimethyl groups on the triazole ring) into discrete sites with refined occupancy factors .

- Twinning Analysis : Use PLATON’s TWIN law generator to identify twin domains. Refinement in SHELXL with BASF parameters improves R₁ values (<5% for high-resolution data) .

- Validation Tools : CheckCIF reports in the Cambridge Structural Database (CSD) ensure compliance with IUCr standards .

Advanced: How to design structure-activity relationship (SAR) studies for triazole-aniline derivatives in pharmacological research?

Methodological Answer:

- Core Modifications : Compare dimethyl-triazole analogs (e.g., 3-(5-methyl-1H-1,2,4-triazol-3-yl)aniline) to assess substituent effects on bioactivity .

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities for targets like kinase enzymes. Use 3D-QSAR to correlate substituent bulkiness (e.g., cyclopropane groups) with activity .

- In Vitro Assays : Test antimicrobial or anticancer activity using MIC (minimum inhibitory concentration) or MTT assays, referencing protocols for similar triazole derivatives .

Basic: What strategies address solubility challenges during in vitro testing of 3-(dimethyl-4H-1,2,4-triazol-3-yl)aniline?

Methodological Answer:

- Co-Solvents : Use DMSO (≤1% v/v) or cyclodextrin complexes to enhance aqueous solubility without cytotoxicity .

- pH Adjustment : Protonate the aniline group (pKₐ ~4.6) in acidic buffers (pH 5–6) to improve solubility, as demonstrated for 4-methoxy-3-(tetrazol-1-yl)aniline (solubility: 19.7 µg/mL at pH 7.4) .

- Salt Formation : Synthesize hydrochloride salts via HCl/ethanol treatment .

Advanced: What mechanistic insights explain triazole ring formation during synthesis?

Methodological Answer:

- Cyclization Pathways : Triazole formation proceeds via Huisgen 1,3-dipolar cycloaddition between azides and nitriles. For example, sodium azide reacts with nitrile intermediates under microwave irradiation (100°C, 30 min) to yield 1,2,4-triazoles .

- Catalytic Role : Copper(I) or Ruphos-Pd catalysts accelerate azide-alkyne coupling, reducing side products like tetrazoles .

- Kinetic Studies : Monitor reaction progress via in situ IR to track nitrile consumption (C≡N stretch at ~2200 cm⁻¹) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。